![molecular formula C16H12F2O4 B6410528 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid, 95% CAS No. 1261978-16-8](/img/structure/B6410528.png)
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid, 95%
Overview
Description
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid (also known as 2-EFCFBA) is an organic compound belonging to the class of fluorobenzoic acids. It is a white solid that is insoluble in water. 2-EFCFBA is used as a reagent in organic synthesis and is known to have a wide range of applications in scientific research.
Scientific Research Applications
2-EFCFBA is used in a variety of scientific research applications. It is used as a reagent in organic synthesis and can be used to synthesize a wide range of compounds. It is also used in the study of enzyme kinetics, as it is known to inhibit the activity of certain enzymes. In addition, 2-EFCFBA is used in the study of molecular interactions and binding interactions.
Mechanism of Action
2-EFCFBA is known to interact with enzymes in a non-covalent manner. The exact mechanism of action is not yet fully understood, but it is believed that the compound binds to the active site of the enzyme and inhibits its activity.
Biochemical and Physiological Effects
2-EFCFBA is known to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in metabolic pathways and the production of certain metabolites. In addition, 2-EFCFBA has been shown to interact with the cell membrane and disrupt its function. This can lead to changes in cellular processes, such as cell proliferation and apoptosis.
Advantages and Limitations for Lab Experiments
2-EFCFBA has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively stable and can be stored for long periods of time. In addition, it is relatively easy to synthesize and can be used in a variety of experiments. On the other hand, 2-EFCFBA is not very soluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of potential future directions for the use of 2-EFCFBA. One potential direction is the development of more effective inhibitors of enzymes. Another potential direction is the development of more efficient synthesis methods for 2-EFCFBA. Additionally, further research into the biochemical and physiological effects of 2-EFCFBA could lead to new insights into the molecular mechanisms of action. Finally, further research into the use of 2-EFCFBA in drug development could lead to the development of more effective and targeted therapeutics.
Synthesis Methods
2-EFCFBA can be synthesized by the reaction of 4-fluorophenol and ethyl chloroformate in the presence of triethylamine. The reaction is typically carried out in an aqueous solution at room temperature. After the reaction is complete, the product is isolated and purified by recrystallization.
properties
IUPAC Name |
2-(4-ethoxycarbonyl-3-fluorophenyl)-5-fluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2O4/c1-2-22-16(21)12-5-3-9(7-14(12)18)11-6-4-10(17)8-13(11)15(19)20/h3-8H,2H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUNNTNGOIPNQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691942 | |
Record name | 4'-(Ethoxycarbonyl)-3',4-difluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-fluorobenzoic acid | |
CAS RN |
1261978-16-8 | |
Record name | [1,1′-Biphenyl]-2,4′-dicarboxylic acid, 3′,4-difluoro-, 4′-ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261978-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-(Ethoxycarbonyl)-3',4-difluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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